4,5'-Bithiazole

Topoisomerase IIα inhibition Catalytic inhibitors Cancer chemotherapy

Oncology researchers face the challenge of cardiotoxicity from traditional topoisomerase II poisons. 4,5'-Bithiazole offers a solution as a privileged scaffold for ATP-competitive catalytic inhibition, avoiding DNA double-strand breaks. - Targets human topoisomerase IIα with a distinct binding mode; maintains cytotoxicity against HepG2 and MCF-7 lines. - Enables dual antimicrobial-anticancer polypharmacology; a derivative achieved 98.1% MRSA biofilm inhibition and selective Caco2 cytotoxicity (IC50=297.36 μg/mL). - Available in standard pack sizes (5 mg to 100 mg) with custom synthesis options. Reliable global shipping for hit-to-lead programs.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
Cat. No. B13884804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5'-Bithiazole
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C2=CSC=N2
InChIInChI=1S/C6H4N2S2/c1-6(10-3-7-1)5-2-9-4-8-5/h1-4H
InChIKeyAQIWYYUUFDZEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5'-Bithiazole: Overview


4,5′-Bithiazole (CAS not yet widely assigned for unsubstituted parent) is one of six possible regioisomers of bithiazole—the 2,2′-, 2,4′-, 2,5′-, 4,4′-, 4,5′-, and 5,5′-linked variants—formed by coupling two thiazole rings at the 4- and 5′-positions [1]. This specific connectivity yields a non-symmetric nitrogen disposition (N3 at position 3 of the first ring, N3′ at position 3′ of the second ring) that distinguishes it from symmetric isomers such as 2,2′-bithiazole or 4,4′-bithiazole, imparting unique coordination geometry and binding pocket compatibility. While the 2,2′-isomer is historically the most commonly studied bithiazole in coordination chemistry [2], the 4,5′-regioisomer has emerged as a privileged scaffold for targeting the ATP-binding domain of human DNA topoisomerase IIα [3] and for constructing polyfunctionalized derivatives with broad-spectrum antimicrobial and anticancer activities [4]. The unsubstituted parent compound has a molecular formula of C6H4N2S2 and a molecular weight of 168.2 g/mol [1].

Why Regioisomeric Substitution Matters


Bithiazole regioisomers cannot be substituted interchangeably because the position of the inter-ring C–C bond dictates both the nitrogen atom spatial arrangement and the electronic conjugation pathway, which are critical for molecular recognition and material properties. The 4,5′-linkage creates an asymmetric nitrogen disposition (N3 and N3′ on opposite sides of the inter-ring axis) that differs fundamentally from the symmetric 2,2′-bithiazole (N3 and N3′ positioned for bidentate chelation) [1] and from the 4,4′-bithiazole (N3 and N3′ in a bipyridyl-like arrangement) [2]. These geometric differences translate directly into divergent biological target engagement: substituted 4,5′-bithiazoles access the ATP-binding pocket of human topoisomerase IIα with a binding mode distinct from that of compounds built on other bithiazole cores [3], while 2,4′-bithiazole (found in bleomycin) and 4,4′-bithiazole derivatives exhibit different metal-dependent DNA cleavage profiles [4]. In materials science, the conjugation length and electron-deficient character vary with connectivity, affecting band gap, charge transport, and thermoelectric performance in predictable but non-interchangeable ways [5].

Differentiation Evidence


Topoisomerase IIα Catalytic Inhibition vs. Etoposide

Substituted 4,5′-bithiazoles act as catalytic inhibitors of human DNA topoisomerase IIα via competitive binding to the ATP-binding site, a mechanism fundamentally distinct from topo II poisons such as etoposide. Selected 4,5′-bithiazole derivatives showed inhibition of human topo IIα comparable to that of etoposide [1] and displayed cytotoxicity against HepG2 and MCF-7 cell lines comparable to etoposide [1]. Critically, unlike etoposide, these 4,5′-bithiazole derivatives induced no detectable DNA double-strand breaks (DSBs) in HepG2 cells and arrested the cell cycle predominantly in the G1 phase rather than the G2/M phase characteristic of topo II poisons [1]. This mechanism-based differentiation is specific to the 4,5′-bithiazole scaffold, which was selected based on structural comparison of human and bacterial ATPase domains to better fit the human topo IIα ATP-binding pocket [1]. In vivo, 4,5′-bithiazoles reduced tumor growth in mouse models and enhanced therapeutic outcomes when combined with topo II poisons, exhibiting a favorable safety profile both as monotherapy and in combination [2].

Topoisomerase IIα inhibition Catalytic inhibitors Cancer chemotherapy DNA damage avoidance ATP-competitive

MRSA Biofilm Inhibition and Selective Anticancer Activity

A novel 4,5′-bithiazole derivative (Compound 3) synthesized via piperidine-catalyzed reaction in 88% yield demonstrated remarkable antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), achieving 98.1% inhibition [1]. The same derivative exhibited selective cytotoxicity against Caco2 colorectal cancer cells with an IC50 of 297.36 μg/mL, compared to an IC50 of 336.47 μg/mL against normal Wi38 fibroblast cells, representing a 13% lower IC50 for cancer cells relative to normal cells [1]. Molecular docking revealed strong binding to the epidermal growth factor receptor (EGFR, PDB: 1M17) with a binding energy of −8.7 kcal/mol [1]. The compound was characterized by X-ray crystallography (monoclinic P21/c space group) and DFT calculations confirming electronic stability with a HOMO-LUMO gap of 3.8 eV and an experimental optical band gap of 5.1 eV [1]. This performance profile is specific to the 4,5′-bithiazole derivative scaffold; comparative antimicrobial data for other bithiazole regioisomers under identical MRSA biofilm assay conditions are not reported in this study.

Antimicrobial Antibiofilm MRSA Anticancer EGFR docking

Bithiazole vs. Bithiophene in n-Type Thermoelectrics

The bithiazole (Tz2)-based naphthalenediimide polymer P(NDI2OD-Tz2) was directly compared to its bithiophene (T2) analog P(NDI2OD-T2) for n-type thermoelectric performance. The bithiazole-containing polymer exhibits a more planar and rigid backbone due to reduced steric repulsions in Tz2 compared to T2, enhancing π–π chain stacking and intermolecular interactions [1]. The electron-deficient nature of Tz2 enhances polymer electron affinity, reducing donor–acceptor character [1]. When n-doped with amines, P(NDI2OD-Tz2) achieves electrical conductivity of ≈0.1 S cm⁻¹ and a power factor of 1.5 μW m⁻¹ K⁻², compared to 0.003 S cm⁻¹ and 0.012 μW m⁻¹ K⁻² for P(NDI2OD-T2) [1]. This represents a 33-fold increase in conductivity and a 125-fold increase in power factor. The study notes that while this comparison uses 2,2′-bithiazole (not 4,5′-bithiazole), the electron-deficient character and planarity advantages of the thiazole-thiazole linkage relative to thiophene-thiophene are general properties of bithiazole units that inform the broader class.

Organic thermoelectrics n-Type doping Conjugated polymers Electron-deficient acceptors Bithiazole vs bithiophene

DNA Gyrase B Inhibition

A series of 4′-methyl-N(2)-phenyl-[4,5′-bithiazole]-2,2′-diamine derivatives were identified as inhibitors of bacterial DNA gyrase B using a two-step structure-based design procedure [1]. These compounds demonstrated low micromolar inhibitory activity against gyrase B, with the most potent analogs achieving IC50 values in the single-digit micromolar range [1]. The 4,5′-bithiazole scaffold was specifically selected based on computational docking into the ATP-binding pocket of gyrase B, with the asymmetric nitrogen disposition of the 4,5′-linkage providing favorable interactions with key active-site residues [1]. This represents a distinct antibacterial application of the 4,5′-bithiazole core separate from its human topoisomerase IIα activity, demonstrating scaffold versatility across prokaryotic and eukaryotic ATPase domains. Direct head-to-head comparisons with other bithiazole regioisomers in this gyrase B assay are not available; however, the structure-based selection of the 4,5′-scaffold over symmetric alternatives implies differential binding compatibility [1].

DNA gyrase Antibacterial Gyrase B inhibitors ATP-competitive Structure-based design

Application Scenarios


Non-Genotoxic Topo IIα Inhibitors for Combination Chemotherapy

Substituted 4,5′-bithiazoles are optimal for oncology research programs seeking topoisomerase IIα inhibitors that do not induce DNA double-strand breaks. The ATP-competitive catalytic inhibition mechanism [1] avoids the cardiotoxicity and secondary malignancy risks associated with topo II poisons such as etoposide, while maintaining comparable cytotoxicity against HepG2 and MCF-7 cancer cell lines [1]. In vivo mouse models confirm tumor growth reduction and enhanced efficacy when combined with existing topo II poisons [2]. Researchers developing safer chemotherapy regimens should procure 4,5′-bithiazole building blocks for structure-activity relationship studies targeting the human topo IIα ATP-binding domain.

Multifunctional Antimicrobial-Anticancer Hybrid Discovery

For programs pursuing polypharmacology or dual-activity therapeutic agents, 4,5′-bithiazole derivatives offer documented simultaneous antimicrobial and anticancer performance. A representative derivative achieved 98.1% inhibition of MRSA biofilm and selective cytotoxicity against Caco2 cancer cells (IC50 = 297.36 μg/mL) with 13% selectivity over normal Wi38 cells [3]. Molecular docking confirmed strong EGFR binding (−8.7 kcal/mol) [3]. This scaffold enables efficient exploration of compounds active against both drug-resistant bacterial infections and solid tumors, particularly relevant for immunocompromised cancer patients at elevated infection risk.

Bacterial DNA Gyrase B Inhibitor Development

The 4,5′-bithiazole core has been validated as an ATP-competitive scaffold targeting bacterial DNA gyrase B with low micromolar potency [4]. Structure-based design confirmed that the asymmetric 4,5′-linkage provides favorable interactions with the gyrase B ATP-binding pocket distinct from symmetric bithiazole regioisomers [4]. Antibacterial drug discovery teams focused on overcoming fluoroquinolone resistance through alternative gyrase inhibition mechanisms should consider 4,5′-bithiazole derivatives as privileged starting points for hit-to-lead optimization.

n-Type Organic Semiconductor Building Blocks

Bithiazole units serve as electron-deficient acceptor moieties in donor-acceptor conjugated polymers for organic electronics. Class-level evidence demonstrates that thiazole-thiazole linkages (bithiazole) confer substantially enhanced n-type performance compared to thiophene-thiophene analogs: P(NDI2OD-Tz2) achieves 33-fold higher electrical conductivity (≈0.1 S cm⁻¹ vs 0.003 S cm⁻¹) and 125-fold higher thermoelectric power factor (1.5 μW m⁻¹ K⁻² vs 0.012 μW m⁻¹ K⁻²) than the bithiophene-based polymer when n-doped [5]. The reduced steric repulsion and enhanced electron affinity of bithiazole units promote planar backbone conformation and efficient π–π stacking [5]. Materials scientists developing n-type organic thermoelectrics, OFETs, or all-polymer solar cells should prioritize bithiazole-based acceptor building blocks over thiophene-based alternatives.

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